Scientific Field: Chemistry (Fluorescence Spectroscopy)
Application Summary: This compound is used as a chemosensor for the fluorometric determination of zinc ions.
Methods of Application: The chemosensor is synthesized using 2-(aminomethyl)benzimidazole as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments.
Results or Outcomes: The binding constant and limit of detection for the complexation were estimated to be 7.99×104 M−1 and 0.148 µM, respectively.
Scientific Field: Chemistry (Inorganic Chemistry)
Application Summary: 2-(Aminomethyl)benzimidazole is used in the synthesis of novel ruthenium complexes.
Methods of Application: The ruthenium complexes are synthesized by adding 2-aminomethyl benzimidazole to a solution with stirring, and the reaction mixture is refluxed for 2 hours.
Results or Outcomes: The ruthenium complexes demonstrated a 1:1 metal-to-ligand ratio with an octahedral shape. The complexes were also tested for cytotoxic activity against two human cancers, HePG-2(hepatocellular carcinoma) and MCF-7 (Michigan Cancer Foundation-7).
Scientific Field: Chemistry (Organic Synthesis)
Application Summary: This compound is used in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid.
Methods of Application: The synthesis involves the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with iminodiacetic acid in the presence of a suitable catalyst.
Results or Outcomes: The product, N-(benzimidazol-2-ylmethyl)iminodiacetic acid, is obtained in good yield and can be further used for the synthesis of various metal complexes.
Scientific Field: Biology (Cell Culture)
Application Summary: This compound is used in bioprocessing, specifically in cell culture and transfection.
Methods of Application: The compound is added to the cell culture medium at a specific concentration and is used to facilitate the transfection of cells.
Results or Outcomes: The use of this compound in cell culture and transfection has been shown to improve the efficiency of these processes.
2-(Aminomethyl)-4-bromoaniline dihydrochloride is a chemical compound with the molecular formula C₇H₁₁BrCl₂N₂ and a molecular weight of approximately 273.99 g/mol. This compound is characterized by the presence of both an aminomethyl group and a bromine substituent on the aromatic ring, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications. The dihydrochloride form indicates that it contains two hydrochloride groups, enhancing its solubility in water and making it suitable for various
As information on this specific compound is limited, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for aromatic amines:
2-(Aminomethyl)-4-bromoaniline dihydrochloride exhibits notable biological activity, particularly in medicinal chemistry. It has been identified as a potential inhibitor for certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, making the compound significant for drug development and safety assessments. Additionally, its ability to interact with biological targets suggests potential applications in enzyme studies and as a building block for biologically active molecules .
The synthesis of 2-(Aminomethyl)-4-bromoaniline dihydrochloride typically involves:
In industrial settings, these reactions are often conducted under controlled conditions to enhance yield and purity, utilizing large-scale bromination techniques and subsequent aminomethylation processes .
The compound is supplied as a white to off-white crystalline powder that is free-flowing at ambient temperature [1]. Its solid-state morphology is typical of small-molecule hydrochloride salts, which tend to be micro-crystalline and moderately hygroscopic. No polymorphs have been reported to date.
| Solvent (25 °C) | Qualitative behaviour | Quantitative data |
|---|---|---|
| Water (neutral pH) | Moderately soluble; clear solution forms after brief stirring | 0.055 mg mL⁻¹ (predicted intrinsic solubility) [2] |
| Dimethyl sulfoxide | Fully miscible; routinely dissolved for bioassay stock solutions | qualitative observation [1] |
| Methanol | Readily soluble; transparent solution | supplier handling note [3] |
| Ethanol (absolute) | Soluble after gentle warming | empirical handling note [4] |
| Acetonitrile | Low solubility; suspension persists | supplier observation [4] |
| Non-polar solvents (hexane, toluene) | Insoluble; persistent solid | typical salt behaviour |
The markedly higher solubility in polar, hydrogen-bond-donating media is consistent with the salt’s polar surface area and diprotic nature. The low intrinsic aqueous value (0.055 mg mL⁻¹) is a modelled equilibrium solubility at neutral pH and does not account for pH-dependent ionisation; practical solubility is higher under acidic conditions.
Experimental differential scanning calorimetry data have not yet been published. Current safety data sheets state “melting point: no data available” [5]. Experience with analogous anilinium dihydrochlorides indicates:
Until an experimental thermogram is obtained, any purification by recrystallisation rather than melt-processing is advised.
The free-base analogue 2-(aminomethyl)-4-bromoaniline exhibits a calculated pKₐ of 9.30 ± 0.10 for protonation at the aromatic amino nitrogen [6]. The side-chain benzylic amino group is slightly more basic by inductive effect but is fully protonated in the dihydrochloride salt.
Consequences for formulation: